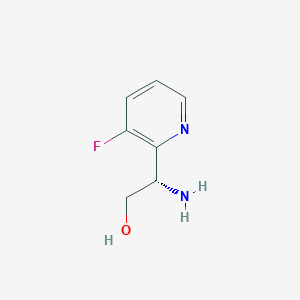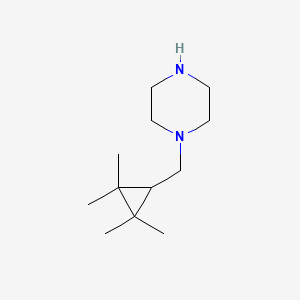
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring and a 2,2,3,3-tetramethylcyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine typically involves the reaction of 2,2,3,3-tetramethylcyclopropylmethyl halide with piperazine under suitable conditions. The reaction can be carried out in an inert atmosphere, using a solvent such as dichloromethane, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the production volumes. The process is monitored using advanced analytical techniques to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and molecular interactions.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparación Con Compuestos Similares
1-((2,2,3,3-Tetramethylcyclopropyl)methyl)piperazine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other cyclopropyl derivatives, piperazine derivatives, and related organic compounds.
Uniqueness: The presence of the tetramethylcyclopropyl group imparts unique chemical and physical properties to the compound, distinguishing it from its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C12H24N2 |
|---|---|
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
1-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine |
InChI |
InChI=1S/C12H24N2/c1-11(2)10(12(11,3)4)9-14-7-5-13-6-8-14/h10,13H,5-9H2,1-4H3 |
Clave InChI |
ZZTKLYKOBXNIMB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)C)CN2CCNCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


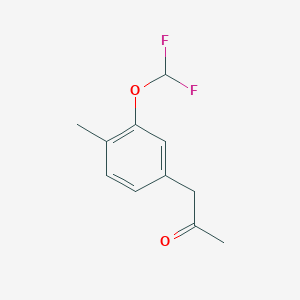
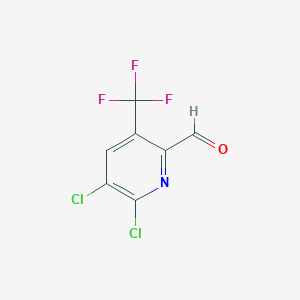

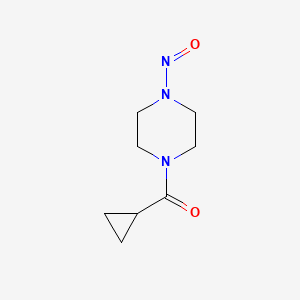
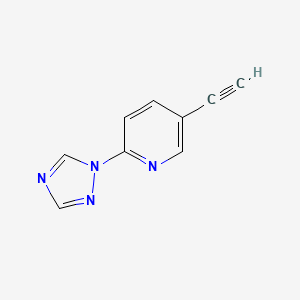

![2-{6-[3-(Dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B15320073.png)
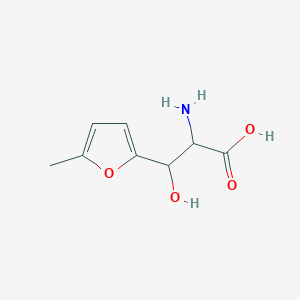
![Ethyl3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B15320096.png)
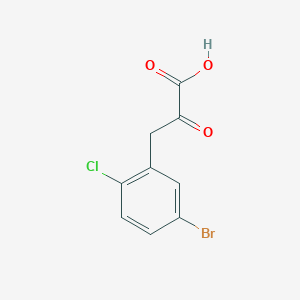
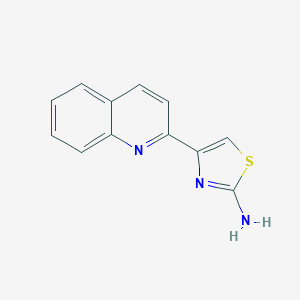
![2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B15320111.png)

